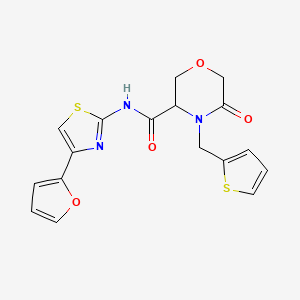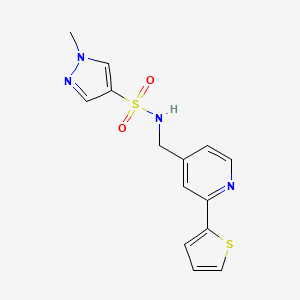
1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, also known as TH287, is a small molecule inhibitor that has shown promising results in scientific research for cancer treatment. It was first synthesized in 2011 by scientists at the University of Texas Southwestern Medical Center.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Research has highlighted the synthesis of novel heterocyclic compounds, including sulfonamides, for their potential antibacterial and antimicrobial applications. These studies show that the incorporation of sulfonamide moieties can lead to compounds with significant antibacterial properties against various bacterial strains. For instance, Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities in some of the compounds tested (Azab, Youssef, & El‐Bordany, 2013). Additionally, El‐Emary et al. (2002) explored the antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, further underscoring the potential of sulfonamide derivatives in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have also been investigated for their anticancer and radiosensitizing efficacy. Ghorab et al. (2015) synthesized a series of sulfonamide derivatives, finding several compounds that exhibited higher anticancer activity than doxorubicin against the human tumor liver cell line HEPG-2. Some of these compounds also showed potential as radiosensitizers, enhancing the cell-killing effect of γ-radiation (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Development of Hybrid Compounds
The development of sulfonamide hybrids has been a focal point for enhancing the pharmacological profile of sulfonamides. Ghomashi et al. (2022) reviewed the synthesis and biological activity of two-component sulfonamide hybrids, revealing their broad therapeutic applications, including antibacterial, antitumor, and anti-neuropathic pain activities. This underscores the versatility of sulfonamide-based compounds in the development of new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antioxidant Activity
The exploration of sulfonamide derivatives for their antioxidant properties is another area of interest. Aziz et al. (2021) designed and synthesized 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to investigate their potential as antioxidants. The findings revealed that some derivatives exhibited significant antioxidant activity, suggesting their potential in medicinal chemistry for the development of antioxidant agents (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Propiedades
IUPAC Name |
1-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-5-15-13(7-11)14-3-2-6-21-14/h2-7,9-10,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJICERWNAGHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)
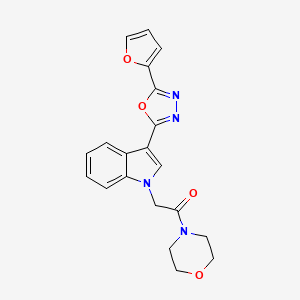
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)
![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)
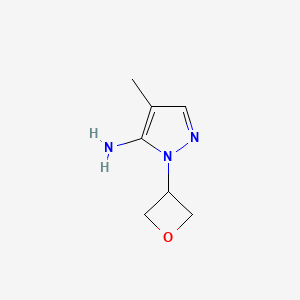
![N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2880131.png)
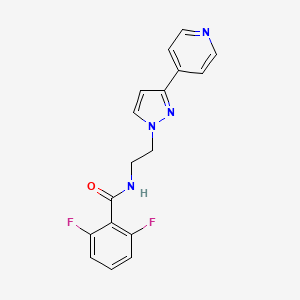
![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2880133.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B2880136.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2880138.png)
![1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2880141.png)

